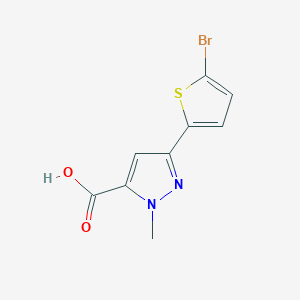

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a brominated thiophene ring attached to a pyrazole carboxylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Formation of Pyrazole Ring: The brominated thiophene is then subjected to a cyclization reaction with hydrazine and an appropriate diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Substitution Reactions at the Bromothiophene Ring

The bromine atom at the 5-position of the thiophene ring serves as a primary site for nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Findings :

-

Suzuki-Miyaura coupling is highly efficient for introducing aryl groups, with electron-rich boronic acids yielding higher conversions.

-

The methyl group on the pyrazole nitrogen stabilizes the ring during harsh coupling conditions .

Functional Group Transformations at the Carboxylic Acid

The carboxylic acid moiety undergoes classic derivatization reactions to form esters, amides, and hydrazides.

Mechanistic Insights :

-

Esterification via Steglich activation (EDCI/HOBt) minimizes racemization compared to acid chlorides.

-

Hydrazides exhibit enhanced solubility for biological screening .

Heterocyclic Ring Modifications

The pyrazole ring participates in cyclization and annulation reactions to construct fused heterocycles.

Applications :

Oxidation and Reduction Reactions

Controlled redox reactions modify the thiophene and pyrazole rings.

Notable Observations :

-

Sulfone formation increases reactivity in NAS but reduces coupling efficiency.

-

Dihydropyrazoles exhibit altered pharmacokinetic profiles in drug design .

Comparative Reactivity with Analogues

The bromothiophene-pyrazole system shows distinct behavior compared to similar compounds:

Industrial and Pharmacological Relevance

-

Scale-up protocols : Microwave-assisted Suzuki coupling reduces reaction times from 24 h to 2 h.

-

Drug candidates : Amide derivatives inhibit A549 lung cancer cell growth (IC₅₀ = 1.1–3.3 µM) .

This compound’s multifunctional architecture positions it as a critical intermediate in synthesizing bioactive molecules and advanced materials.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been explored for its pharmacological properties. Research indicates that compounds with pyrazole moieties exhibit anti-inflammatory, analgesic, and anti-cancer activities.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of pyrazole can inhibit tumor growth in vitro and in vivo. The incorporation of the bromothiophene ring enhances the compound's ability to interact with biological targets involved in cancer progression.

Agrochemicals

The compound is also being investigated as a potential agrochemical agent. Its structure suggests it may function as a herbicide or fungicide due to its ability to disrupt specific biochemical pathways in plants and fungi.

Case Study: Herbicidal Activity

Research has shown that similar pyrazole derivatives can effectively inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics

Studies have indicated that incorporating thiophene-based compounds into organic solar cells can enhance their efficiency due to improved charge transport properties.

Mécanisme D'action

The mechanism of action of 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The brominated thiophene and pyrazole moieties can interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromothiophene-2-carboxylic acid: Lacks the pyrazole ring, making it less versatile in certain applications.

2-Methylpyrazole-3-carboxylic acid: Lacks the brominated thiophene ring, which may reduce its reactivity in substitution and coupling reactions.

5-(4-Bromophenyl)-2-methylpyrazole-3-carboxylic acid: Similar structure but with a bromophenyl group instead of a bromothiophene group.

Uniqueness

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a brominated thiophene ring and a pyrazole carboxylic acid moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different fields.

Activité Biologique

3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound characterized by the presence of a brominated thiophene ring and a pyrazole carboxylic acid moiety. This unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C9H7BrN2O2S

- CAS Number : 1204297-49-3

- IUPAC Name : 5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid

Synthesis

The synthesis typically involves:

- Bromination of Thiophene : Utilizing bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

- Formation of Pyrazole Ring : Cyclization with hydrazine and an appropriate diketone.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions including hydrogen bonding and π-π stacking.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) cells.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 cells, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-(5-bromo-2-thienyl)-1-methyl-pyrazole | 66 | A549 (Lung) | |

| Cisplatin | 10 | A549 (Lung) |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound were tested against multidrug-resistant strains, revealing varying degrees of effectiveness.

Case Study: Antimicrobial Screening

The compound was screened against Gram-positive pathogens such as Staphylococcus aureus, demonstrating notable antimicrobial activity. However, no significant activity was observed against Gram-negative bacteria .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <64 | Active |

| Escherichia coli | >64 | Inactive |

Anti-inflammatory Activity

Research has indicated that similar pyrazole compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). These findings suggest that this compound may also possess anti-inflammatory properties.

Findings on Anti-inflammatory Effects

Studies report that pyrazole derivatives can inhibit COX enzymes effectively, with some compounds displaying selectivity towards COX-2, which is beneficial for reducing inflammation without affecting gastric mucosa significantly .

Propriétés

IUPAC Name |

5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBFVSWQLFXKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.